molecular formula C16H17N3O5S B11033290 Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11033290
M. Wt: 363.4 g/mol
InChI Key: PUYWUASAXFHPIY-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidinone ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethyl group, which is then coupled with a pyrrolidinone derivative. The resulting intermediate is further reacted with a thiazole derivative under specific conditions to yield the final product. Key reagents and conditions include the use of catalysts such as palladium or copper, solvents like tetrahydrofuran (THF), and temperature control to optimize the reaction yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods is critical to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups can produce alcohol derivatives .

Scientific Research Applications

Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 2-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H17N3O5S/c1-9-13(15(22)23-2)17-16(25-9)18-14(21)10-6-12(20)19(7-10)8-11-4-3-5-24-11/h3-5,10H,6-8H2,1-2H3,(H,17,18,21)

InChI Key

PUYWUASAXFHPIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3)C(=O)OC

Origin of Product

United States

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